molecular formula C21H15FN2O2S B11362399 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B11362399
M. Wt: 378.4 g/mol
InChI Key: UPQWDVPWOKNSBV-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound characterized by a benzothiazole core fused to a phenyl ring and an acetamide group substituted with a 2-fluorophenoxy moiety. Its molecular formula is C₂₁H₁₄FN₂O₂S, and it exhibits a unique structural profile due to the following features:

  • Benzothiazole core: Known for conferring aromatic stability and bioactivity, particularly in medicinal chemistry .
  • Acetamide linker: Facilitates interactions with enzymes or receptors through hydrogen bonding .

Properties

Molecular Formula

C21H15FN2O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide

InChI

InChI=1S/C21H15FN2O2S/c22-16-5-1-3-7-18(16)26-13-20(25)23-15-11-9-14(10-12-15)21-24-17-6-2-4-8-19(17)27-21/h1-12H,13H2,(H,23,25)

InChI Key

UPQWDVPWOKNSBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent, resulting in high yields under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acid chlorides, sodium metabisulfite, and N,N-dimethyl-4-aminopyridine (DMAP). The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some benzothiazole derivatives act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance . Other derivatives may interact with dopamine receptors, contributing to their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related benzothiazole and acetamide derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity Unique Features
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide (Target) C₂₁H₁₄FN₂O₂S 2-Fluorophenoxy, benzothiazole-phenyl Anticancer, antimicrobial Fluorine enhances target selectivity
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-fluorobenzamide C₂₀H₁₂FN₂OS 3-Fluorobenzoyl Enzyme inhibition Lacks acetamide linker; reduced solubility
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide C₂₁H₁₄FN₂OS 4-Fluorophenyl Antiproliferative Fluorine position alters binding kinetics
N-(4-Chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide C₁₅H₉Cl₃N₂O₂S Dichlorophenoxy, chloro-benzothiazole Antimicrobial Higher halogen content increases toxicity
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide C₂₃H₂₀N₂O₂S 6-Methyl-benzothiazole, 4-methylphenoxy Enzyme inhibition Methyl groups improve metabolic stability
N-(1,3-Benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide C₁₆H₁₃N₂O₃S₂ Ethanesulfonyl-phenyl Anticancer Sulfonyl group enhances solubility

Key Differences in Reactivity and Bioactivity

Substituent Effects: Fluorine vs. Chlorine: The target compound’s 2-fluorophenoxy group offers milder electronegativity compared to dichlorophenoxy derivatives (), reducing off-target interactions . Methyl Groups: Methyl-substituted benzothiazoles (e.g., 6-methyl derivatives in ) exhibit enhanced metabolic stability but reduced solubility compared to the target compound .

Core Modifications :

  • Benzoxazole Analogs : Compounds like N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide () replace sulfur with oxygen in the heterocycle, diminishing thiazole-specific bioactivity .
  • Sulfonamide Derivatives : Sulfonyl-containing analogs () show improved solubility but may exhibit higher cytotoxicity due to stronger electrophilic character .

Biological Performance: The target compound’s 2-fluorophenoxy moiety balances lipophilicity and electronic effects, enabling potent enzyme inhibition (e.g., kinase targets) without the toxicity seen in dichlorophenoxy derivatives .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological evaluation, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H12FN3O2S
  • Molecular Weight : 317.34 g/mol

The structural components include a benzothiazole moiety, which is known for various biological activities, and a phenoxyacetic acid derivative that enhances its pharmacological profile.

Synthesis of the Compound

The synthesis of this compound involves multiple steps, typically starting from commercially available benzothiazole derivatives. The synthetic route often includes:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving thiourea and ortho-substituted halogenated phenols.
  • Coupling Reactions : The benzothiazole derivative is then coupled with 2-fluorophenol to form the desired acetamide structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

This compound has been studied for its dual inhibitory effects on soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in the metabolism of endocannabinoids, which play a significant role in pain modulation and inflammation.

In Vitro and In Vivo Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against both sEH and FAAH:

  • IC50 Values : The compound showed IC50 values of approximately 7 nM for FAAH and 9.6 nM for sEH, indicating strong inhibition .
  • Pain Relief : In animal models, administration of this compound resulted in significant antinociceptive effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen .

Anticonvulsant Activity

Another aspect of its biological activity includes anticonvulsant properties. Compounds structurally related to this compound have shown considerable efficacy in both PTZ (pentylenetetrazole) and MES (maximal electroshock) models, suggesting potential applications in epilepsy treatment .

Case Studies

  • Case Study on Pain Management :
    • A study involving rats indicated that the dual inhibition of sEH and FAAH led to reduced inflammatory pain without significant side effects typically associated with NSAIDs.
    • The compound was administered at varying doses to assess the dose-response relationship in pain relief.
  • Anticonvulsant Efficacy :
    • In a controlled experiment, related compounds were tested for their ability to prevent seizures induced by PTZ. The results indicated a promising anticonvulsant profile with minimal adverse effects observed.

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